N-(2-chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide
CAS No.:
Cat. No.: VC1291609
Molecular Formula: C17H11Cl2NO2
Molecular Weight: 332.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H11Cl2NO2 |
|---|---|
| Molecular Weight | 332.2 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C17H11Cl2NO2/c18-12-7-5-11(6-8-12)15-9-10-16(22-15)17(21)20-14-4-2-1-3-13(14)19/h1-10H,(H,20,21) |
| Standard InChI Key | MGSBGUAPAOTNAC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)Cl |
Introduction
Structural Characteristics and Chemical Properties
N-(2-chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide is a heterocyclic compound characterized by its unique structural arrangement. The compound contains a central furan ring, which is a five-membered aromatic heterocycle, with chlorophenyl substituents attached at strategic positions.
Molecular Composition and Physical Properties
The compound has a molecular formula of C17H11Cl2NO2 and a molecular weight of 332.2 g/mol. This structure consists of a furan ring connected to two chlorophenyl groups - one at the 2-position (ortho-chlorophenyl) through an amide linkage and another at the 5-position (para-chlorophenyl) directly attached to the furan ring. The presence of these chlorine atoms contributes significantly to the compound's lipophilicity and its ability to interact with biological targets.
Structural Analysis
The structural configuration of N-(2-chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide is particularly noteworthy for medicinal chemistry applications. The presence of the furan ring provides a rigid scaffold that orients the functional groups in specific spatial arrangements, which is crucial for receptor interactions. The carboxamide group (-CONH-) serves as both a hydrogen bond donor and acceptor, enhancing the compound's ability to form multiple interactions with biological targets. Additionally, the chlorine atoms at the 2-position of one phenyl ring and the 4-position of the other create an asymmetrical distribution of electron density, potentially contributing to selective binding properties.
Chemical Reactivity
The chemical reactivity of this compound is largely influenced by its constituent functional groups. The furan ring is susceptible to electrophilic aromatic substitution reactions, although this reactivity is modulated by the electron-withdrawing effects of the attached chlorophenyl groups. The amide linkage exhibits stability under physiological conditions, which is advantageous for drug development as it ensures the compound remains intact until it reaches its target site.
Synthesis Methods and Characterization
The synthesis of N-(2-chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide typically involves sophisticated multi-step reactions designed to efficiently construct the heterocyclic framework and introduce the chlorophenyl substituents in the correct positions.
Synthetic Approaches
The synthesis of this compound generally involves multi-step reactions that may include palladium-catalyzed cross-coupling methods for introducing aryl groups effectively. These synthetic routes often require specific temperature conditions, appropriate solvents, and catalysts to facilitate the reactions and achieve high yields. A common approach may involve the initial formation of the 5-(4-chlorophenyl)furan-2-carboxylic acid intermediate, followed by amide coupling with 2-chloroaniline to yield the final product.
Analytical Characterization
Characterization of N-(2-chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide typically employs various analytical techniques to confirm its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides valuable information about the hydrogen and carbon environments within the molecule. Mass spectrometry confirms the molecular weight and fragmentation pattern, while infrared spectroscopy identifies the characteristic functional groups, especially the amide carbonyl stretching vibration. X-ray crystallography, when available, offers definitive confirmation of the three-dimensional structure.
Purification Techniques
The purification of this compound often requires techniques such as recrystallization from appropriate solvent systems, column chromatography, or preparative high-performance liquid chromatography (HPLC). These methods ensure that the final product meets the high purity standards required for medicinal chemistry applications and biological testing.
| Compound | Structural Variation | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| N-(2-chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide | 2-Cl, 4-Cl positions | Moderate to high | Significant against multiple cancer cell lines |
| N-(2-bromophenyl)-5-(4-chlorophenyl)furan-2-carboxamide | 2-Br instead of 2-Cl | Enhanced activity against Gram-positive bacteria | Comparable to the 2-Cl analog |
| 5-(4-chlorophenyl)-N-(4-(piperazin-1-yl)phenyl)furan-2-carboxamide | Addition of piperazine moiety | Improved water solubility and bioavailability | Enhanced selectivity for certain cancer types |
| N-(5-amino-2-chlorophenyl)furan-2-carboxamide | Additional amino group | Increased activity against resistant strains | Moderate activity |
Mechanism of Action
Understanding the mechanism of action of N-(2-chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide is crucial for optimizing its therapeutic potential and developing more effective derivatives.
Molecular Interactions
The biological activity of N-(2-chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide likely stems from its ability to interact with specific molecular targets. The compound's planar aromatic regions may facilitate intercalation with DNA, potentially disrupting replication processes in rapidly dividing cells. Additionally, the amide group and chlorine substituents can form hydrogen bonds and halogen bonds, respectively, with amino acid residues in target proteins.
Cellular Responses
Exposure to N-(2-chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide may trigger various cellular responses depending on the cell type and experimental conditions. In cancer cells, it might induce apoptosis through mitochondrial pathway activation or cell cycle arrest at specific checkpoints. In bacterial cells, it may disrupt membrane integrity or interfere with cell wall synthesis, leading to cell death.
| Modification Site | Proposed Change | Expected Effect on Properties | Potential Impact on Activity |
|---|---|---|---|
| Furan ring | Replacement with thiophene | Increased metabolic stability | Maintained or enhanced antimicrobial activity |
| Carboxamide linkage | Introduction of additional H-bond donors/acceptors | Improved target binding | Enhanced selectivity for specific receptors |
| 2-chlorophenyl group | Addition of electron-donating groups | Altered electronic distribution | Modulated interaction with target sites |
| 4-chlorophenyl group | Replacement with other halogens (F, Br) | Fine-tuning of lipophilicity | Optimized membrane permeability |
| Both phenyl rings | Introduction of water-solubilizing groups | Improved pharmacokinetic profile | Maintained biological activity with better drug-like properties |
These strategic modifications provide a roadmap for the rational design of new derivatives with potentially improved therapeutic profiles, guided by the established structure-activity relationships.
Toxicity Considerations
While comprehensive toxicity data specifically for N-(2-chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide is limited, studies on structurally similar compounds suggest careful consideration of potential hepatotoxicity and cardiotoxicity. The chlorine substituents may contribute to both the therapeutic efficacy and toxicity profile, necessitating a balanced approach to structural optimization that maximizes the therapeutic window.
Current Research Trends and Future Directions
Research on N-(2-chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide and related compounds continues to evolve, with several promising avenues for future investigation.
Advanced Formulation Strategies
Given the likely lipophilic nature of N-(2-chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide, research is focusing on innovative formulation strategies to enhance its bioavailability. These include nanoparticle-based delivery systems, liposomal formulations, and prodrug approaches that can improve water solubility while maintaining the integrity of the active compound until it reaches its target sites.
Combination Therapy Approaches
The potential synergistic effects of N-(2-chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide when combined with established therapeutic agents represent an important area for future research. Combinations with conventional antibiotics or anticancer drugs might enhance efficacy, reduce required dosages, and potentially overcome resistance mechanisms, thereby expanding the clinical utility of this compound class.
Target Identification and Validation
Further research is needed to fully explore the pharmacological potential of N-(2-chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide. This includes detailed studies on its mechanism of action, efficacy, and safety profiles in preclinical models. Advanced techniques such as chemoproteomics, computational modeling, and high-throughput screening will be invaluable in identifying specific molecular targets and validating their role in mediating the compound's biological effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume